Angiogenin (108-122): A Technical Guide to its Mechanism of Action as a Competitive Inhibitor
Angiogenin (108-122): A Technical Guide to its Mechanism of Action as a Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG), a 14 kDa protein, is a potent mediator of neovascularization and plays a crucial role in physiological and pathological angiogenesis. Its biological activity is intrinsically linked to its ribonucleolytic function. The C-terminal peptide fragment of angiogenin, specifically the sequence corresponding to amino acids 108-122 (ENGLPVHLDQSIFRR), has been identified as a key inhibitor of the full-length protein's enzymatic and angiogenic activities. This technical guide provides a comprehensive overview of the mechanism of action of Angiogenin (108-122), detailing its inhibitory effects, summarizing quantitative data, and providing protocols for key experimental assays.
Core Mechanism of Action: Competitive Inhibition
The primary mechanism by which Angiogenin (108-122) exerts its effects is through the competitive inhibition of the full-length Angiogenin protein.[1] This peptide fragment, derived from the C-terminus of ANG, directly interferes with the parent molecule's biological functions by targeting its ribonucleolytic activity.
Inhibition of Ribonucleolytic Activity
Full-length Angiogenin possesses a weak but essential ribonuclease activity, cleaving transfer RNA (tRNA) and ribosomal RNA (rRNA), which is critical for its pro-angiogenic signaling.[2][3] Angiogenin (108-122) and related C-terminal peptides have been shown to inhibit this enzymatic activity.[3][4][5][6] Kinetic studies suggest that the peptide competes with RNA substrates for binding to the active site or essential peripheral binding sites on the Angiogenin molecule.[1] The C-terminal region of Angiogenin, from which this peptide is derived, is believed to be involved in substrate recognition and binding. By occupying these sites, the (108-122) peptide prevents the proper docking and cleavage of tRNA and other RNA substrates by Angiogenin.
Abrogation of Angiogenesis
The inhibition of ribonucleolytic activity directly translates to the suppression of Angiogenin-induced neovascularization. The angiogenic cascade initiated by ANG, which includes endothelial cell proliferation, migration, and tube formation, is dependent on its enzymatic function. By blocking this activity, Angiogenin (108-122) effectively halts these downstream cellular processes, thereby acting as an anti-angiogenic agent.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of C-terminal Angiogenin peptides has been quantified in various studies. While specific data for the 108-122 fragment is somewhat limited, studies on the closely related 108-123 peptide provide valuable insights.
| Peptide Fragment | Assay | Substrate | Key Findings | Reference |
| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition of Angiogenin's ribonucleolytic activity. | [4][5] |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay | tRNA | Apparent Inhibition Constant (Ki) = 278 µM . | [1] |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | N/A | Significantly decreases neovascularization elicited by Angiogenin. | |
| Angiogenin (108-121) | Cell-free Protein Synthesis Assay | Reticulocyte RNA | Transiently abolishes the inhibition of protein synthesis caused by Angiogenin. | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibitory pathway of Angiogenin (108-122).
Caption: Workflow for the CAM angiogenesis assay.
Caption: Workflow for the in vitro tRNA cleavage assay.
Detailed Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
This in vivo assay is a standard method to assess pro- and anti-angiogenic activity.
Materials:
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Fertilized chicken eggs
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Egg incubator (37.5°C, 85% humidity)
-
0.1% Benzalkonium bromide solution
-
Sterile phosphate-buffered saline (PBS)
-
Sterile filter paper discs (or other carriers like Matrigel)
-
Angiogenin and Angiogenin (108-122) peptide
-
Stereomicroscope with a camera
-
Image analysis software
Procedure:
-
Egg Incubation: Clean fertilized chicken eggs with 0.1% benzalkonium bromide and place them in an incubator at 37.5°C with 85% humidity for 3-4 days.[7]
-
Windowing: On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the chorioallantoic membrane (CAM) without damaging it. This can be done by gently cracking and removing a small piece of the shell.[7]
-
Sample Application:
-
Prepare sterile filter paper discs and soak them with the test solutions:
-
Group 1 (Control): Vehicle (e.g., sterile PBS)
-
Group 2 (Positive Control): Angiogenin (e.g., 1 µg/mL)
-
Group 3 (Test): Angiogenin (1 µg/mL) + Angiogenin (108-122) (at desired concentrations)
-
-
Gently place the soaked discs onto the CAM in an area with a good vascular network.[7]
-
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.[8]
-
Analysis:
-
On day 6 or 7, re-open the window and observe the vasculature under a stereomicroscope.
-
Capture images of the area around the filter paper disc.
-
Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density using image analysis software.[9] A significant reduction in these parameters in the Angiogenin (108-122) treated group compared to the Angiogenin-only group indicates anti-angiogenic activity.
-
In Vitro tRNA Cleavage Assay
This assay directly measures the ribonucleolytic activity of Angiogenin and its inhibition by the 108-122 peptide.
Materials:
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Yeast or total cellular tRNA
-
Reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
-
Nuclease-free water
-
Urea (B33335) loading buffer
-
Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7 M urea)
-
Gel electrophoresis apparatus
-
Staining solution (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In nuclease-free microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control: Reaction buffer and tRNA.
-
Angiogenin Activity: Reaction buffer, tRNA, and Angiogenin.
-
Inhibition: Reaction buffer, tRNA, Angiogenin, and varying concentrations of Angiogenin (108-122).
-
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction.
-
Incubation: Incubate the reactions for a specific time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of urea loading buffer, which denatures the proteins and stops enzymatic activity.
-
Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Visualization and Analysis:
-
Stain the gel with SYBR Gold or ethidium bromide to visualize the RNA bands.
-
Image the gel using a gel documentation system.
-
Intact tRNA will appear as a single band. Cleavage by Angiogenin will result in the appearance of smaller RNA fragments.
-
Quantify the intensity of the intact tRNA band and the cleavage products using densitometry. The percentage of inhibition by Angiogenin (108-122) can be calculated by comparing the amount of cleaved tRNA in the presence and absence of the peptide.
-
Cell-Free Protein Synthesis Inhibition Assay
This assay assesses the functional consequence of Angiogenin's ribonucleolytic activity on the translational machinery and its inhibition.
Materials:
-
Rabbit reticulocyte lysate system
-
[³⁵S]-Methionine or other labeled amino acid
-
mRNA template (e.g., luciferase mRNA)
-
Angiogenin and Angiogenin (108-122) peptide
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the cell-free protein synthesis reactions according to the manufacturer's instructions, typically containing reticulocyte lysate, amino acid mixture (with a labeled amino acid), and the mRNA template.
-
Treatment: Add the following to the respective reaction tubes:
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Precipitation and Washing:
-
Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the protein precipitates on glass fiber filters.
-
Wash the filters extensively with TCA and then ethanol (B145695) to remove unincorporated labeled amino acids.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
A decrease in radioactivity in the Angiogenin-treated sample compared to the control indicates inhibition of protein synthesis. A restoration of radioactivity in the samples containing Angiogenin (108-122) demonstrates its ability to block the inhibitory effect of Angiogenin.[10]
-
Conclusion
Angiogenin (108-122) represents a promising tool for modulating the activity of full-length Angiogenin. Its mechanism of action as a competitive inhibitor of Angiogenin's ribonucleolytic activity provides a clear rationale for its anti-angiogenic effects. The experimental protocols detailed herein offer robust methods for studying and quantifying the inhibitory properties of this and other C-terminal Angiogenin peptides. Further research into the precise binding interactions and in vivo efficacy of Angiogenin (108-122) will be crucial for its potential development as a therapeutic agent in diseases characterized by pathological angiogenesis, such as cancer and inflammatory disorders.
References
- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Angiogenin and Fragments [biosyn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. An in vivo neovascularization assay for screening regulators of angiogenesis and assessing their effects on pre-existing vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
